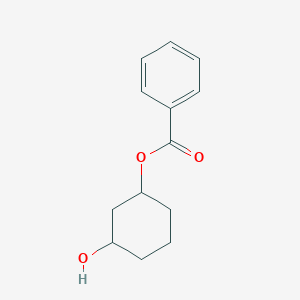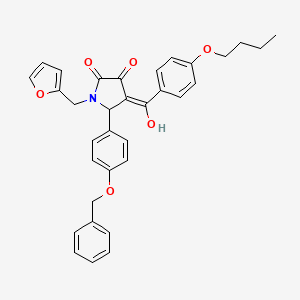
2-undecyl-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Undecyl-1H-benzimidazole is a heterocyclic aromatic compound with the molecular formula C18H28N2. It features a benzimidazole core substituted with an undecyl group at the 2-position. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-undecyl-1H-benzimidazole typically involves the condensation of o-phenylenediamine with undecanoic acid or its derivatives under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or sulfuric acid, which facilitates the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Undecyl-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized to form N-oxides.
Reduction: Reduction of the benzimidazole ring can yield dihydrobenzimidazole derivatives.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic substitution reactions.
Major Products:
Oxidation: Benzimidazole N-oxides.
Reduction: Dihydrobenzimidazole derivatives.
Substitution: Halogenated benzimidazole derivatives.
Applications De Recherche Scientifique
2-Undecyl-1H-benzimidazole has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Industry: Used in the formulation of various industrial products, including corrosion inhibitors and polymer additives
Mécanisme D'action
The mechanism of action of 2-undecyl-1H-benzimidazole involves its interaction with specific molecular targets. The benzimidazole ring can bind to enzymes and receptors, inhibiting their activity. For example, it can inhibit the function of microbial enzymes, leading to antimicrobial effects. The undecyl group enhances its lipophilicity, allowing it to interact with lipid membranes and disrupt cellular processes .
Comparaison Avec Des Composés Similaires
2-Phenylbenzimidazole: Similar structure but with a phenyl group instead of an undecyl group.
2-Methylbenzimidazole: Contains a methyl group at the 2-position.
2-Cyano-2-propylbenzimidazole: Features a cyano and propyl group at the 2-position.
Uniqueness: 2-Undecyl-1H-benzimidazole is unique due to its long alkyl chain, which imparts distinct physicochemical properties. This makes it more lipophilic compared to other benzimidazole derivatives, enhancing its ability to interact with lipid membranes and increasing its potential as a bioactive compound .
Propriétés
Numéro CAS |
5851-51-4 |
|---|---|
Formule moléculaire |
C18H28N2 |
Poids moléculaire |
272.4 g/mol |
Nom IUPAC |
2-undecyl-1H-benzimidazole |
InChI |
InChI=1S/C18H28N2/c1-2-3-4-5-6-7-8-9-10-15-18-19-16-13-11-12-14-17(16)20-18/h11-14H,2-10,15H2,1H3,(H,19,20) |
Clé InChI |
GFKNPGTWLJFDKJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC1=NC2=CC=CC=C2N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-[(E)-[(2-methoxybenzoyl)hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate](/img/structure/B12008698.png)
![N-(3-bromophenyl)-2-[(3Z)-3-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B12008707.png)

![N-[(E)-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]methylideneamino]-2-(4-fluorophenoxy)acetamide](/img/structure/B12008729.png)

![4-methyl-2H-isothiazolo[4,5-b]indol-3(4H)-one 1,1-dioxide](/img/structure/B12008736.png)




![10H-Phenothiazine, 10-[(4-methylphenyl)sulfonyl]-](/img/structure/B12008770.png)


![Methyl 2-{3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-2-[3-methoxy-4-(pentyloxy)phenyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-YL}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12008777.png)
